molecular formula C7H12BrNO B15356762 2-bromo-N-(3-methylcyclobutyl)acetamide

2-bromo-N-(3-methylcyclobutyl)acetamide

Cat. No.: B15356762
M. Wt: 206.08 g/mol
InChI Key: NPOVLXGJPRXGEC-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-methylcyclobutyl)acetamide is a chemical compound characterized by its bromine atom and a cyclobutyl ring with a methyl group at the third position. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylcyclobutylamine and bromoacetic acid.

  • Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions.

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.

  • Quality Control: Rigorous quality control measures, including NMR and HPLC, ensure the purity and consistency of the compound.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: Reduction reactions can convert the bromine to hydrogen, forming 2-amino-N-(3-methylcyclobutyl)acetamide.

  • Substitution: The bromine atom can be substituted with various nucleophiles, such as cyanide or azide.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like potassium cyanide or sodium azide are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Bromate esters.

  • Reduction: 2-amino-N-(3-methylcyclobutyl)acetamide.

  • Substitution: Cyanides or azides.

Scientific Research Applications

2-Bromo-N-(3-methylcyclobutyl)acetamide has various applications in scientific research:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-methylcyclobutyl)acetamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, leading to biological effects.

  • Pathways: It may inhibit specific enzymes or modulate signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-N-(2-methylcyclobutyl)acetamide: Similar structure but with a different position of the methyl group.

  • 2-Bromo-N-(3-ethylcyclobutyl)acetamide: Similar but with an ethyl group instead of a methyl group.

Uniqueness: 2-Bromo-N-(3-methylcyclobutyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and reactivity profile distinguish it from similar compounds, making it a subject of ongoing research and development.

Properties

Molecular Formula

C7H12BrNO

Molecular Weight

206.08 g/mol

IUPAC Name

2-bromo-N-(3-methylcyclobutyl)acetamide

InChI

InChI=1S/C7H12BrNO/c1-5-2-6(3-5)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

NPOVLXGJPRXGEC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)NC(=O)CBr

Origin of Product

United States

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